4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
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Overview
Description
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a piperazine ring, and a methoxyethyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-indole intermediate.
Introduction of the Methoxyethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-methoxyethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. As a Bcl-2 inhibitor, it binds to the Bcl-2 protein, disrupting its function and promoting apoptosis in cancer cells . This interaction occurs through the compound’s ability to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting the anti-apoptotic activity of Bcl-2.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
- This compound
- This compound
Uniqueness
This compound stands out due to its specific structural features, such as the combination of an indole core and a piperazine ring, which confer unique chemical reactivity and biological activity. Its ability to inhibit Bcl-2 protein makes it a valuable compound in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
4-ethyl-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-3-20-8-10-21(11-9-20)18(23)19-16-14-22(12-13-24-2)17-7-5-4-6-15(16)17/h4-7,14H,3,8-13H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNIGPRGQPDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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